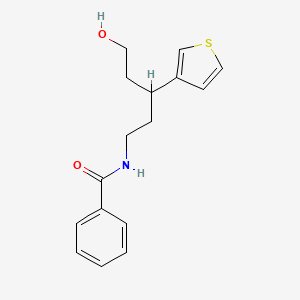

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AM404 is a potent inhibitor of the endocannabinoid uptake system and has been shown to modulate several physiological processes, including pain, inflammation, and fever.

Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibition and Anticancer Potential

A novel series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including thiophene substituted derivatives, have been designed and evaluated for their ability to inhibit histone deacetylases (HDACs). These compounds exhibit significant inhibitory activity against HDAC enzymes and possess antiproliferative activity against various cancer cell lines, including human colon carcinoma and non-small cell lung cancer. Among them, the thiophene substituted derivative 5j showed potent HDAC inhibition and antiproliferative activities, highlighting its potential as a therapeutic agent for cancer treatment, particularly in inducing cell-cycle arrest and apoptosis in cancer cells (Jiao et al., 2009); (Feng et al., 2011).

Enzyme Inhibition and Antimicrobial Activity

N-(3-hydroxyphenyl) benzamide and its derivatives have been synthesized and subjected to enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes. These compounds demonstrate potential for antimicrobial activity, highlighting the versatility of benzamide derivatives in therapeutic applications beyond oncology, including treatments for infections and inflammatory conditions (Abbasi et al., 2014).

Antioxidant and Neuroprotective Properties

A series of 5-aroylindolyl-substituted hydroxamic acids, including an N-hydroxybenzamide derivative, has shown potent inhibitory selectivity against HDAC6. One derivative, in particular, demonstrated the ability to decrease levels of phosphorylated tau proteins and tau protein aggregation, showing neuroprotective activity and potential as a treatment for Alzheimer's disease. This highlights the potential of benzamide derivatives in addressing neurodegenerative diseases through modulation of protein aggregation and enhancing ubiquitination (Lee et al., 2018).

Antifungal and Antibacterial Agents

Benzamide derivatives have also been explored for their antifungal and antibacterial properties. Various substituted benzamides have been evaluated for their antimicrobial activity against a range of pathogens, demonstrating the potential of these compounds in the development of new antimicrobial agents. This includes compounds with improved potency compared to standard antibiotics, particularly against Gram-positive bacterial strains, highlighting the importance of benzamide derivatives in addressing antibiotic resistance (Bikobo et al., 2017).

Propiedades

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c18-10-7-13(15-8-11-20-12-15)6-9-17-16(19)14-4-2-1-3-5-14/h1-5,8,11-13,18H,6-7,9-10H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRRIHQAQGRIGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2356467.png)

![Methyl 2-amino-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2356470.png)

![6-ethyl-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2356473.png)

![Ethyl (2E)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxopropanoate](/img/structure/B2356477.png)

![2-{4-[4-(Tert-butyl)phenoxy]phenyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2356479.png)

![N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide](/img/structure/B2356481.png)

![7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2356487.png)